molecular formula C5H3Cl3N2 B3328993 Trichloromethylpyrimidine CAS No. 54198-86-6

Trichloromethylpyrimidine

Cat. No. B3328993
CAS RN: 54198-86-6
M. Wt: 197.45 g/mol
InChI Key: HAUFNONCUBGLBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trichloromethylpyrimidines involves the heterocyclization of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile, yielding alkyl 4-mino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates . These compounds react with aryl isocyanates to produce the corresponding pyrimidinylureas, which undergo cyclization to 3-aryl-5-methyl-7-trichloromethylpyrimido .


Molecular Structure Analysis

The molecular structure of TCMP can be analyzed using various analytical techniques such as diffraction analysis based on X-ray light, which is a widely used analytical technique to study the physical state of materials .


Chemical Reactions Analysis

The chemical reactions involving TCMP include the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile, yielding alkyl 4-mino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates . These compounds react with aryl isocyanates to produce the corresponding pyrimidinylureas .


Physical And Chemical Properties Analysis

TCMP has a molecular weight of 197.45 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of TCMP is 195.936181 g/mol . The topological polar surface area of TCMP is 25.8 Ų .

properties

IUPAC Name

2-(trichloromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUFNONCUBGLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloromethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethylpyrimidine
Reactant of Route 2
Trichloromethylpyrimidine
Reactant of Route 3
Trichloromethylpyrimidine
Reactant of Route 4
Trichloromethylpyrimidine
Reactant of Route 5
Trichloromethylpyrimidine
Reactant of Route 6
Trichloromethylpyrimidine

Q & A

Q1: What are the main synthetic routes to trichloromethylpyrimidines?

A1: Trichloromethylpyrimidines can be synthesized through various methods. One common approach involves the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. [] Another method utilizes the reaction of methylpyrimidines with phosphorus pentachloride in phosphorus oxychloride to form trichloromethylpyrimidines. []

Q2: Can trichloromethylpyrimidines be used to synthesize other heterocyclic systems?

A2: Yes, trichloromethylpyrimidines serve as versatile building blocks for synthesizing various heterocycles. For instance, they can undergo reactions with triphenylphosphine to form pyrimidinylmethylenephosphoranes, which can be further reacted with aldehydes to produce chloropyrimidinylolefins. [, ] Additionally, 2-trichloromethyl-5-phenylpyrimidines can undergo nitrene cyclization reactions, facilitated by sodium azide or Du Bois catalyst, to produce 2-trichloromethylpyrimido[4,5-b]indole derivatives. []

Q3: Have any biological activities been reported for trichloromethylpyrimidine derivatives?

A3: Yes, certain trichloromethylpyrimidine derivatives have shown inhibitory activity against NTPDase, an enzyme responsible for hydrolyzing ATP and ADP in the central nervous system. Notably, 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine (2b) displayed noncompetitive inhibition with Ki values of 0.18 mM for ATP and 0.55 mM for ADP in rat cerebral cortex synaptosomes. []

Q4: What structural features of trichloromethylpyrimidines are important for NTPDase inhibition?

A4: While the exact mechanism of action requires further investigation, the study exploring NTPDase inhibition suggests that the position and type of substituents on the pyrimidine ring influence inhibitory potency. For instance, replacing the trichloromethyl group with a trifluoromethyl group or modifying the substituents at other positions on the pyrimidine ring generally resulted in decreased inhibitory activity against NTPDase. []

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